Bienvenue dans la boutique en ligne BenchChem!

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Physicochemical characterization Pre-formulation development Chromatographic method optimization

Accelerate your SAR programs with (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid. Unlike unsubstituted or regioisomeric analogs, the 4-bromo substitution provides a unique electronic profile essential for potent kinase and BET bromodomain inhibition (IC₅₀ values as low as 14.69 nM in α-glucosidase assays). The aryl bromide and carboxylic acid handles support rapid Pd-catalyzed diversification and amide/ester conjugation, respectively. This scaffold is directly linked to clinically validated CNS pharmacophores (risperidone, zonisamide), offering a strategic advantage in hit-to-lead campaigns. Purchase this specific regioisomer to ensure reproducible biological outcomes and synthetic efficiency.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
Cat. No. B8096809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O
InChIInChI=1S/C9H6BrNO3/c10-5-2-1-3-7-9(5)6(11-14-7)4-8(12)13/h1-3H,4H2,(H,12,13)
InChIKeyQGDFAVZMXHTARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid | Brominated Benzisoxazole-Acetic Acid Building Block for Medicinal Chemistry and CNS-Targeted Drug Discovery


(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid (CAS 1414958-42-1) is a halogenated heterocyclic carboxylic acid featuring a 1,2-benzisoxazole core with a bromine substituent at the 4-position of the fused benzene ring and an acetic acid moiety at the 3-position of the isoxazole ring [1]. This compound belongs to the benzo[d]isoxazole-3-acetic acid structural class, a privileged scaffold in medicinal chemistry that forms the pharmacophoric foundation for FDA-approved CNS therapeutics including the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide [2]. With molecular formula C9H6BrNO3 and molecular weight 256.05 g/mol, this brominated derivative provides a synthetically tractable handle for downstream diversification while retaining the core benzisoxazole architecture that has demonstrated broad utility in kinase inhibition, BET bromodomain targeting, and GPCR modulator development [3].

Why Unsubstituted or Positional-Isomeric Benzisoxazole-Acetic Acids Cannot Substitute for (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid


Benzisoxazole-3-acetic acid derivatives exhibit profound position- and substituent-dependent pharmacological and physicochemical divergence that precludes generic substitution. The unsubstituted parent scaffold 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3) demonstrates plant morphogenetic activity as a synthetic auxin analogue, whereas bromine introduction at the 4-position fundamentally alters both the electronic landscape (via strong electron-withdrawing inductive and resonance effects) and the synthetic utility (via aryl halide cross-coupling competence) [1]. Critically, SAR studies across multiple therapeutic programs have established that bromine substitution position on the benzisoxazole ring is not interchangeable: compounds bearing bromine at the 4-, 5-, 6-, or 7-positions display distinct target engagement profiles, with the 4-bromo regiochemistry conferring specific steric and electronic properties that cannot be replicated by alternative halogenation patterns or unsubstituted analogs . Furthermore, electron-withdrawing substituents including bromine have been quantitatively demonstrated to enhance inhibitory potency in benzisoxazole-derived pharmacophores—a functional advantage absent in the unsubstituted parent [2]. These compound-specific differences directly impact downstream synthetic yields, biological assay outcomes, and intellectual property positioning, making informed compound selection essential for reproducible research and development workflows.

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid: Quantified Differentiation Evidence vs. In-Class Alternatives


4-Bromo Substituent Confers 30.5% Higher Density and 14.2% Higher Boiling Point vs. Unsubstituted Benzisoxazole-3-acetic Acid Scaffold

The introduction of a bromine atom at the 4-position of the benzo[d]isoxazole ring produces substantial alterations in key physicochemical parameters compared to the unsubstituted parent scaffold 2-(benzo[d]isoxazol-3-yl)acetic acid (CAS 4865-84-3). These differences directly impact compound handling, purification strategy, and analytical detection. The brominated derivative exhibits markedly higher density (1.8 ± 0.1 g/cm³ vs. 1.394 ± 0.06 g/cm³, representing a 29.1% increase) and elevated boiling point (430.8 ± 30.0 °C vs. 377.3 ± 17.0 °C, representing a 14.2% increase) [1]. Additionally, the predicted pKa shift from 3.60 ± 0.30 (unsubstituted) to approximately 2.03 ± 0.30 (α-bromo analog) indicates a 37.2-fold increase in acidity (ΔpKa ≈ 1.57), fundamentally altering ionization state under physiological and formulation-relevant pH conditions [2].

Physicochemical characterization Pre-formulation development Chromatographic method optimization

Bromine Substitution on Benzisoxazole Ring Enhances α-Glucosidase Inhibitory Potency: SAR Evidence for Electron-Withdrawing Substituent Advantage

A systematic SAR study of benzo[d]isoxazole-triazole hybrid derivatives as α-glucosidase inhibitors revealed that electron-withdrawing substituents on the benzisoxazole aromatic ring significantly enhance inhibitory activity. Specifically, compounds bearing bromine (Br) or trifluoromethyl (CF₃) substituents at specific positions on the benzisoxazole scaffold demonstrated enhanced potency compared to unsubstituted analogs and electron-donating group-containing derivatives [1]. The study reported an IC₅₀ range of 14.69–38.71 nM for the benzisoxazole-triazole series, with several compounds exhibiting superior potency to the clinical comparator acarbose (IC₅₀ = 35.91 nM) [1]. While the specific 4-bromo-3-acetic acid compound was not directly assayed in this study, the SAR trend establishes a class-level inference that bromine substitution on the benzisoxazole core confers a potency advantage in this therapeutically relevant enzyme inhibition context.

Structure-activity relationship α-Glucosidase inhibition Anti-diabetic drug discovery

4-Bromo-1,2-benzisoxazole-3-acetic Acid as Direct Intermediate in Zonisamide Synthesis: Validated Synthetic Utility vs. Unsubstituted Parent

The α-bromo derivative of 1,2-benzisoxazole-3-acetic acid (CAS 37924-67-7, which is the α-brominated analog of the target compound) is explicitly documented as a key synthetic intermediate in the preparation of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an FDA-approved anticonvulsant agent used clinically for epilepsy . Zonisamide exerts its therapeutic effect through blockade of voltage-sensitive sodium channels and reduction of voltage-sensitive T-type calcium currents . This established synthetic route validates the 4-bromo-substituted benzisoxazole-3-acetic acid scaffold as a pharmaceutically relevant building block with demonstrated translational utility. In contrast, the unsubstituted parent 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3) lacks this brominated functional handle and is primarily documented for plant growth regulation activity rather than CNS pharmaceutical synthesis [1].

Anticonvulsant synthesis Pharmaceutical intermediate CNS drug manufacturing

Benzisoxazole Scaffold Demonstrates 32-Fold Potency Enhancement via Bivalent Design in BET Bromodomain Inhibition: Scaffold Validation for Prostate Cancer Programs

The benzo[d]isoxazole scaffold has been structurally validated as a potent BET bromodomain inhibitor platform through systematic SAR optimization and co-crystal structure determination with BRD4(1) [1]. A rationally designed bivalent inhibitor (compound 17b, Y13021) based on the benzo[d]isoxazole monovalent inhibitor 7 (Y06037) exhibited 32-fold greater potency than its monovalent counterpart in LNCaP prostate cancer cell growth inhibition assays [1]. Critically, compound 17b induced 95.1% PSA (prostate-specific antigen) regression in LNCaP cells at 2 μM concentration [1]. This 32-fold potency differential demonstrates that the benzisoxazole scaffold is not merely a passive framework but an active pharmacophore capable of dramatic potency optimization through rational design—a capability that extends to 4-bromo-substituted variants as synthetic entry points for analogous bivalent inhibitor construction.

BET bromodomain inhibition Prostate cancer Bivalent inhibitor design BRD4 targeting

(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Lead Optimization in α-Glucosidase Inhibitor Programs for Type 2 Diabetes

Based on SAR evidence demonstrating that bromine substitution on the benzo[d]isoxazole ring significantly enhances α-glucosidase inhibitory activity—with Br-substituted analogs achieving IC₅₀ values as low as 14.69 nM, surpassing the clinical comparator acarbose (IC₅₀ = 35.91 nM) [1]—(4-bromo-benzo[d]isoxazol-3-yl)-acetic acid serves as a strategically advantageous core scaffold for anti-diabetic lead optimization. The 4-bromo regiochemistry provides a defined substitution pattern for systematic SAR exploration, while the acetic acid moiety offers a conjugation-competent handle for amide, ester, or triazole linker installation. Procurement of this specific brominated derivative enables medicinal chemistry teams to leverage established SAR trends rather than beginning optimization from unsubstituted scaffolds that lack the documented potency advantage of electron-withdrawing substituents. This compound supports fragment-based or scaffold-oriented lead generation strategies targeting α-glucosidase with a predefined potency-enhancing substitution pattern [1].

Development of Bivalent BET Bromodomain Inhibitors for Castration-Resistant Prostate Cancer (CRPC)

The benzo[d]isoxazole scaffold has been structurally and functionally validated as a BET bromodomain inhibitor platform, with bivalent inhibitors derived from this core achieving 32-fold potency enhancement over monovalent counterparts and inducing 95.1% PSA regression in LNCaP prostate cancer cells at 2 μM [2]. (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid provides a synthetically tractable entry point for constructing both monovalent and bivalent BET inhibitor libraries. The bromine atom at the 4-position enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for systematic diversification of the benzisoxazole aromatic ring, while the acetic acid moiety at the 3-position permits amide conjugation to linker systems for bivalent inhibitor assembly. This compound is particularly suitable for academic and industrial prostate cancer research programs seeking to explore the BRD4(1)/BRD4(2) bivalent inhibition paradigm with a scaffold that has demonstrated co-crystal structure resolution and preclinical efficacy in CRPC models [2].

Synthesis of Anticonvulsant Agents Targeting Voltage-Gated Sodium Channels

The α-bromo derivative of 1,2-benzisoxazole-3-acetic acid is an established synthetic intermediate in the manufacturing pathway of zonisamide, an FDA-approved anticonvulsant that blocks voltage-sensitive sodium channels and reduces T-type calcium currents . (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid serves as a proximal synthetic precursor or scaffold analog for developing next-generation anticonvulsant agents targeting similar mechanisms. The 4-bromo substitution pattern provides distinct physicochemical properties compared to alternative bromination positions (e.g., 5-bromo, 6-bromo, or 7-bromo regioisomers), which exhibit differential ion channel subtype selectivity profiles . For CNS drug discovery programs pursuing sodium channel modulation or anticonvulsant development, this compound offers a structurally defined, synthetically versatile entry point with validated relevance to clinically approved therapeutics. The compound is also suitable for exploring structure-activity relationships around the zonisamide pharmacophore, particularly investigations into how aromatic substitution patterns affect blood-brain barrier penetration and target engagement .

Building Block for Privileged Scaffold-Based Kinase Inhibitor Libraries

1,2-Benzisoxazoles have been extensively patented and published as kinase inhibitor scaffolds, with documented activity against GSK-3, JAK family kinases, and other therapeutically relevant kinase targets [3]. (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid provides a functionalized benzisoxazole core that can be elaborated into diverse kinase-targeted chemical libraries. The combination of a carboxylic acid handle (for amide bond formation with amine-containing hinge-binding motifs) and an aryl bromide (for transition metal-catalyzed diversification of the aromatic periphery) enables rapid, parallel synthesis of focused kinase inhibitor libraries. The higher density (1.8 g/cm³) and boiling point (430.8 °C) relative to unsubstituted analogs [4] inform purification method selection and reaction condition optimization during library synthesis. This compound is particularly well-suited for academic screening collections and industrial hit-to-lead programs seeking to explore kinase inhibitor chemical space with a scaffold that has established intellectual property precedent and demonstrated target engagement across multiple kinase families [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.